molecular formula C19H21N3O4 B2748416 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide CAS No. 896381-41-2

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide

Cat. No.: B2748416
CAS No.: 896381-41-2
M. Wt: 355.394
InChI Key: AGBBITNUWPWZMJ-UHFFFAOYSA-N
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Description

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both quinazolinone and furan moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone and furan derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Furan Moiety: The furan-2-ylmethyl group can be introduced via nucleophilic substitution reactions using appropriate furan derivatives.

    Formation of the Hexanamide Chain: The hexanamide chain can be attached through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the 2,4-dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or quinazolinone rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinazolinone core may produce hydroxylated quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes, while the furan moiety could interact with other biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid.

Uniqueness

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is unique due to the combination of the quinazolinone and furan moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-17(20-13-14-7-6-12-26-14)10-2-1-5-11-22-18(24)15-8-3-4-9-16(15)21-19(22)25/h3-4,6-9,12H,1-2,5,10-11,13H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBBITNUWPWZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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